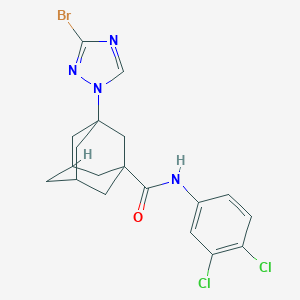
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzamido group, a dimethylcarbamoyl group, and a methylthiophene carboxylate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Bromobenzamido Group: This step involves the reaction of 2-bromobenzoic acid with an amine to form the bromobenzamido group.
Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the intermediate with dimethylamine to introduce the dimethylcarbamoyl group.
Formation of the Methylthiophene Carboxylate Group: This step involves the reaction of the intermediate with a thiophene derivative to form the methylthiophene carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Common reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution may yield products with different functional groups.
科学的研究の応用
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Modulating Protein Function: The compound may interact with proteins and alter their function, leading to changes in cellular processes.
Affecting Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
類似化合物との比較
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-(2-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a chlorine atom instead of a bromine atom in the benzamido group.
ETHYL 2-(2-FLUOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a fluorine atom instead of a bromine atom in the benzamido group.
ETHYL 2-(2-IODOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has an iodine atom instead of a bromine atom in the benzamido group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C18H19BrN2O4S |
|---|---|
分子量 |
439.3g/mol |
IUPAC名 |
ethyl 2-[(2-bromobenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19BrN2O4S/c1-5-25-18(24)13-10(2)14(17(23)21(3)4)26-16(13)20-15(22)11-8-6-7-9-12(11)19/h6-9H,5H2,1-4H3,(H,20,22) |
InChIキー |
ATRJHXNHUYYDFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2Br |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(5-Methyl-2-furyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B457822.png)







![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B457835.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B457836.png)
![Isopropyl 4-ethyl-2-[(3-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457839.png)


